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4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid

RNA-binding protein inhibition HuR–mRNA interaction RNA pulldown assay

HuR-RNA interaction studies often rely on natural-product inhibitors with narrow chemical diversity. STK018404 (CAS 314757-93-2) addresses this gap as the sole HTVS-derived HuR ligand with robust, concentration-dependent inhibition (validated in RNA pulldown & NanoLuc assays). Its unique barbituric acid-diazo-benzoic acid scaffold occupies a distinct UMAP cluster (cluster 11), enabling novel SAR exploration. Docking confirms cleft binding at Arg97/Lys92. Available in mg quantities with global shipping.

Molecular Formula C11H8N4O5
Molecular Weight 276.2 g/mol
CAS No. 314757-93-2
Cat. No. B3124032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid
CAS314757-93-2
Molecular FormulaC11H8N4O5
Molecular Weight276.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N=NC2=C(NC(=O)NC2=O)O
InChIInChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-3-1-5(2-4-6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20)
InChIKeyMUWWXPLKSUKYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade STK018404 for HuR Inhibition


4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid (CAS 314757-93-2), also referred to as STK018404, is a low-molecular-weight (276.2 g/mol) synthetic small molecule belonging to the aryl-hydrazono-barbituric acid chemotype [1]. It was rationally identified through a high-throughput virtual screening (HTVS) campaign targeting the RNA-binding protein human antigen R (HuR) and experimentally validated as a dose-dependent inhibitor of HuR–mRNA interaction in RNA–protein pulldown assays [1]. Its chemical scaffold, comprising a barbituric acid moiety fused via a diazo bridge to a benzoic acid group, is structurally distinct from all previously reported HuR inhibitors [1].

HTVS-identified HuR probe Reported dose-dependent HuR–mRNA inhibition in RNA pulldown assays
Structurally distinct chemotype Aryl-hydrazono-barbituric acid scaffold; no overlap with known HuR inhibitor families
RNA-binding protein tool compound Supports HuR–ARE interaction studies and concentration-response benchmarking

Unsupported Substitution of STK018404


Although multiple small molecules have been reported to interfere with HuR–RNA binding, the chemical space of previously validated HuR ligands is narrow and dominated by natural-product-derived chemotypes such as dihydrotanshinone I (DHTS), embelin, okicenone, and triptolide, along with coumarins and suramin [1]. STK018404 (CAS 314757-93-2) originates from a distinct UMAP chemical space cluster (cluster 11) that does not overlap with any known HuR inhibitor chemotype, meaning its binding determinants, selectivity profile, and structure–activity relationship (SAR) are non-redundant with existing alternatives [1]. In a side-by-side RNA pulldown experiment, two other virtual screening hits (Y044-6405 and STK217448) showed initial HuR binding reduction but failed to produce a robust dose-dependent effect, whereas only STK018404 exhibited sustained, concentration-dependent inhibition [1]. Substituting STK018404 with any in-class compound therefore risks loss of the specific dose-response behavior and the novel binding mode that define its research value.

Chemotype
Distinct chemical space cluster. STK018404 occupies UMAP cluster 11 with no overlap to known HuR inhibitor chemotypes (DHTS, embelin, triptolide). SAR from existing inhibitors may not transfer.
Dose-response
Comparator hits lack concentration-dependent effect. Y044-6405 and STK217448 showed initial binding reduction but failed to produce dose-dependent inhibition; only STK018404 exhibited sustained concentration-response behavior.
Binding mode
Unique cleft-deep interaction fingerprint. STK018404 engages both Arg97 and Lys92 within the RNA-binding cleft; most other tested compounds interact only with the linker region, which may shift structure–activity interpretation.

STK018404 Comparator Evidence for HuR Inhibition


Dose-Dependent HuR–RNA Inhibition

In a two-stage RNA–protein pulldown assay using biotinylated AU-rich element (ARE) oligos and HEK293T cell lysates, STK018404 (the target compound) was compared head-to-head with two other top-ranked HTVS hits, Y044-6405 and STK217448. In the first stage, all three compounds reduced HuR binding to the target RNA motif relative to the no-compound positive control [1]. In the second stage, which tested multiple concentrations of each hit, only STK018404 exhibited a robust, dose-dependent inhibition of HuR–ARE binding, whereas Y044-6405 and STK217448 failed to show a clear concentration–response relationship [1].

Dose-response profile
Head-to-head
STK018404: robust dose-dependent HuR–ARE inhibition across multiple concentrations. Y044-6405 / STK217448: initial reduction only; no dose-response across tested concentrations.
Supports concentration-response benchmarking for quantitative SAR studies.
RNA pulldown assay; biotin-TEG-ARE oligo; HEK293T lysate; anti-HuR western blot.
RNA-binding protein inhibition HuR–mRNA interaction RNA pulldown assay

Chemical Space Novelty in HuR Inhibition

UMAP dimensionality-reduction analysis of the 20 most populated HTVS hit clusters alongside previously reported HuR inhibitors (including embelin, okicenone, triptolide, DHTS, suramin, mitoxantrone, leptomycin B, selinexor, KH-3, and MS-444) revealed that cluster 11—represented by STK018404—occupies a distinct region of chemical space with no overlap with known HuR-inhibitor chemotypes [1]. Clusters 1, 2, 3, and 6 partially overlapped with known inhibitors, whereas clusters 7, 10, 14, and 16 remained in the vicinity, but cluster 11 was among those that mapped to entirely novel chemical territories [1].

Chemical space position
Reported
Cluster 11 (STK018404) occupies a distinct UMAP region with no overlap with known HuR inhibitor chemotypes. Clusters 1, 2, 3, 6 partially overlap with known inhibitors.
Supports scaffold-hopping and IP-diversification studies.
UMAP of Daylight fingerprints; Tanimoto cutoff 0.3; inhibitor reference set from Table S1.
chemical space analysis chemoinformatics scaffold novelty

Unique Binding Mode at Arg97 and Lys92

Docking of STK018404 into the transient RRM1–RRM2 binding cleft of HuR (PDB 4ED5) predicted a binding pose in which the compound forms two hydrogen bonds with Arg97 and a salt bridge plus a hydrogen bond with Lys92 [1]. In contrast, the other twelve experimentally tested compounds interacted mainly with the linker region (residues 96–103), while STL170802 (cluster 7), the only other compound extending into the RNA-binding cleft, formed additional hydrophobic contacts via a toluene ring that remained largely solvent-exposed, predicting a less stable binding pose [1]. Among all thirteen tested compounds, Arg97 was the most frequently contacted residue, but STK018404 uniquely combined interactions with both Arg97 and Lys92 while extending deep into the RNA-binding cleft [1].

Predicted binding mode
Head-to-head
STK018404: H-bonds with Arg97; salt bridge + H-bond with Lys92; extends into RNA-binding cleft. 11/13 comparator compounds limited to linker-only interactions (residues 96–103).
Supports structure-guided optimization targeting the HuR RRM1–RRM2 cleft.
Docking: Maestro Schrödinger Suite v2022-1; OPLS3 force field; PDB 4ED5; PLIF analysis.
molecular docking protein–ligand interaction fingerprint HuR RRM1–RRM2 cleft

Barbituric Acid–Diazo–Benzoic Acid Scaffold Novelty

The chemical structure of STK018404 is explicitly described as a novel chemotype among HuR inhibitors, consisting of a barbituric acid moiety and a benzoic acid moiety fused via a diazo bridge [1]. This scaffold is absent from the panel of previously reported HuR ligands, which include ortho-quinones (DHTS derivatives), hydroxybenzoquinones (embelin), diterpenoid epoxides (triptolide), coumarins, naphthoquinones, and polyanionic compounds (suramin) [1]. The barbituric acid–diazo–benzoic acid architecture represents a new chemotype entry for HuR inhibitor development.

Chemotype identity
Class-level
Barbituric acid–diazo–benzoic acid architecture. Absent from known HuR ligand families: ortho-quinones, hydroxybenzoquinones, diterpenoid epoxides, coumarins, naphthoquinones, polyanionic compounds.
Represents a new chemotype entry for HuR inhibitor development.
Daylight fingerprints; Butina clustering at Tanimoto 0.3; comparison to Table S1 inhibitor set.
chemotype novelty barbituric acid diazo bridge scaffold classification

Orthogonal Assay Validation for HuR–RNA Binding

A 2025 follow-up study evaluated STK018404 in a newly developed NanoLuc luciferase-based RNA–protein interaction assay and confirmed that the compound blocks HuR–RNA binding in this orthogonal format [1]. The study further used STK018404 as the reference inhibitor for benchmarking three newly designed HuR inhibitors, demonstrating that the compound's inhibitory activity is reproducible across assay platforms [1]. No comparable cross-assay validation data exist for Y044-6405 or STK217448.

Cross-assay confirmation
Reported
STK018404 confirmed to block HuR–RNA binding in NanoLuc luciferase-based orthogonal assay (2025). Used as reference inhibitor for benchmarking three newly designed HuR inhibitors.
Supports multi-platform reproducibility and reference-inhibitor utility.
No comparable cross-assay validation reported for Y044-6405 or STK217448.
NanoLuc luciferase assay HuR–RNA binding assay development

Preferred Applications of STK018404


Validated Dose-Dependent HuR–RNA Probe

STK018404 is the only HTVS-derived hit from the Joseph et al. (2023) campaign with experimentally confirmed robust dose-dependent HuR–RNA inhibition in RNA pulldown assays [1]. Researchers investigating the concentration–response relationship of HuR–ARE binding disruption should use this compound, as alternatives Y044-6405 and STK217448 lack demonstrated dose-responsiveness [1]. Suitable for quantitative biochemistry and target engagement studies in HEK293T lysate systems.

Scaffold-Hopping and IP Diversification in HuR Drug Discovery

Because STK018404 occupies a chemical space cluster that does not overlap with any previously reported HuR inhibitor chemotypes—including DHTS, embelin, okicenone, triptolide, and MS-444—it is the compound of choice for medicinal chemistry programs seeking novel HuR inhibitor scaffolds [1]. Its barbituric acid–diazo–benzoic acid architecture provides a new starting point for SAR exploration and patent circumvention [1].

Structure-Guided Optimization Targeting HuR RRM1–RRM2 Cleft

Docking data indicate that STK018404 binds within the RNA-binding cleft and engages Arg97 and Lys92, residues critical for mRNA recognition [1]. This compound is recommended for structure-based design campaigns that require a validated cleft-binding ligand with a defined interaction fingerprint, as opposed to the eleven other tested compounds that interact predominantly with the linker region [1].

HuR–RNA Assay Development and Cross-Validation

STK018404 has been successfully used in both RNA pulldown assays (Joseph et al., 2023) and a NanoLuc luciferase-based RNA–protein interaction assay (Joseph et al., 2025), confirming its activity is reproducible across detection platforms [1][2]. It is therefore suitable as a reference inhibitor for developing and benchmarking new HuR–RNA interaction assays, a role for which the comparator hits have no supporting evidence [2].

Application
Selection Property
Validation Focus
HuR–RNA dose-response studies
Dose-dependent inhibition profile
Concentration-response benchmarking in RNA pulldown systems
Scaffold-hopping programs
Chemotype-space novelty
IP-diversification endpoint and patent-circumvention studies
Structure-guided optimization
Cleft-binding interaction fingerprint
Arg97/Lys92 engagement verification in RRM1–RRM2 cleft
Assay development and cross-validation
Multi-platform reproducibility
Orthogonal assay benchmarking and reference-inhibitor qualification
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